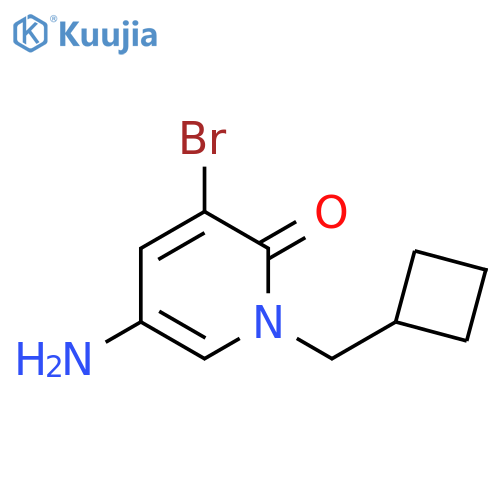Cas no 1538872-83-1 (5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one)

5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
- 2(1H)-Pyridinone, 5-amino-3-bromo-1-(cyclobutylmethyl)-
- AKOS019065836
- 1538872-83-1
- EN300-1106505
-
- インチ: 1S/C10H13BrN2O/c11-9-4-8(12)6-13(10(9)14)5-7-2-1-3-7/h4,6-7H,1-3,5,12H2
- InChIKey: IDNPRFKXOOESDC-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2CCC2)C=C(N)C=C1Br
計算された属性
- 精确分子量: 256.02113g/mol
- 同位素质量: 256.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- 密度みつど: 1.576±0.06 g/cm3(Predicted)
- Boiling Point: 329.7±42.0 °C(Predicted)
- 酸度系数(pKa): 3.72±0.20(Predicted)
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106505-10g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1106505-5g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1106505-0.1g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1106505-2.5g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1106505-0.05g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1106505-0.25g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1106505-0.5g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1106505-5.0g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1106505-10.0g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1106505-1.0g |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one |
1538872-83-1 | 1g |
$1214.0 | 2023-06-10 |
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
2. Back matter
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-oneに関する追加情報
Introduction to 5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1538872-83-1)
The compound 5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1538872-83-1) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of heterocyclic scaffolds. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both amino and bromo substituents, combined with a cyclobutylmethyl side chain, makes it a versatile intermediate for further functionalization and exploration.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry due to their diverse biological activities. The dihydropyridinone core is particularly noteworthy, as it serves as a privileged scaffold in the design of bioactive molecules. The 5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one structure exemplifies this trend, offering a platform for the synthesis of compounds with potential therapeutic value.
One of the most compelling aspects of this compound is its structural complexity, which allows for multiple points of modification. The amino group at the 5-position provides a nucleophilic site for further derivatization, while the bromo atom at the 3-position serves as a handle for cross-coupling reactions. Additionally, the cyclobutylmethyl substituent introduces steric bulk and conformational flexibility, which can be exploited to fine-tune the pharmacokinetic properties of derived compounds.
Recent studies have highlighted the importance of dihydropyridinone derivatives in the development of small-molecule drugs. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The 5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one molecule aligns with this trend, as it possesses structural motifs that are known to interact favorably with biological targets.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the dihydropyridinone core, followed by functional group interconversions to introduce the amino, bromo, and cyclobutylmethyl moieties. Advances in synthetic methodologies have enabled more efficient routes to these complex structures, making them more accessible for further exploration.
From a computational chemistry perspective, the three-dimensional structure of 5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has been extensively studied using molecular modeling techniques. These studies have provided insights into its binding interactions with potential biological targets. For instance, simulations have shown that the compound can effectively bind to enzymes and receptors involved in disease pathways, suggesting its potential as a lead compound for drug development.
The pharmacological profile of derivatives derived from this scaffold has been explored through both in silico and in vitro studies. Initial results indicate that modifications at the amino and bromo positions can significantly alter biological activity. This underscores the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use.
In conclusion,5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1538872-83-1) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential for functionalization make it an attractive scaffold for designing novel bioactive molecules. As research in heterocyclic chemistry continues to progress,5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is likely to play a significant role in future drug discovery efforts.
1538872-83-1 (5-amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one) Related Products
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 93145-74-5(Isonicotinic acid decyl ester)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)




